Fmoc-PEG4-Val-Ala-PAB is a specialized compound utilized primarily in the field of peptide synthesis and drug delivery systems. It is classified as a cleavable linker for antibody-drug conjugates (ADCs), featuring a Fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a Valine-Alanine peptide sequence. This compound is particularly notable for its ability to be selectively cleaved by Cathepsin B, an enzyme often overexpressed in certain cancers, allowing for targeted release of therapeutic agents in tumor environments .
The synthesis of Fmoc-PEG4-Val-Ala-PAB typically employs solid-phase peptide synthesis (SPPS), which is favored for its efficiency and ability to produce high-purity peptides. The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide chain, allowing for stepwise assembly of the peptide while attached to an insoluble resin. The deprotection of the Fmoc group is achieved using secondary amines such as piperidine, facilitating the addition of subsequent amino acids .
Fmoc-PEG4-Val-Ala-PAB has a complex structure characterized by:
The molecular formula and weight are crucial for understanding its reactivity and application in drug delivery systems. Specific structural data can be derived from analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Fmoc-PEG4-Val-Ala-PAB participates in various chemical reactions, primarily involving:
The efficiency of these reactions is critical for ensuring that the drug conjugate remains intact until it reaches the target site. Factors such as pH, temperature, and enzyme concentration can influence reaction kinetics.
The mechanism of action involves:
Studies have shown that ADCs utilizing Fmoc-PEG4-Val-Ala-PAB demonstrate improved therapeutic indices compared to traditional chemotherapy methods .
Relevant data regarding melting point, boiling point, and specific reactivity can often be obtained through empirical studies or manufacturer specifications .
Fmoc-PEG4-Val-Ala-PAB finds extensive applications in:
The synthesis of Fmoc-PEG4-Val-Ala-PAB relies on Fmoc-based solid-phase peptide synthesis (SPPS), which offers precise control over sequential amino acid coupling and deprotection cycles. The process begins with the attachment of the C-terminal para-aminobenzyl alcohol (PAB) group to a trityl-type resin (e.g., 2-chlorotrityl chloride resin), which minimizes racemization during loading—a critical advantage for acid-sensitive residues like valine and alanine [2] [8]. The dipeptide Val-Ala is assembled using iterative Fmoc deprotection with 20% piperidine in DMF, followed by coupling of Fmoc-Ala-OH and Fmoc-Val-OH activated by uronium-based reagents like HATU or HBTU in the presence of collidine [5] [8].
A key challenge is preventing aspartimide formation or diketopiperazine (DKP) side reactions during Fmoc removal, particularly with alanine at the C-terminus. This is mitigated by incorporating 0.1 M HOAt in the deprotection cocktail and maintaining coupling times under 45 minutes [5]. Kaiser tests (ninhydrin) or chloranil tests monitor coupling completeness, with truncated sequences requiring recoupling via double coupling protocols [8]. After dipeptide assembly, the PEG₄ spacer is conjugated to the N-terminal Fmoc-Val using a pre-activated Fmoc-PEG₄-COOH ester, typically employing PyBOP/NMM in DMF [3] [6].
Table 1: SPPS Coupling Reagents for Dipeptide Synthesis
Reagent | Activation Mechanism | Racemization Risk | Optimal Residues |
---|---|---|---|
HATU | Uranium/guanidinium | Low | Val, Ala, Sterically hindered |
DIC/HOBt | Carbodiimide | Moderate | Standard residues |
PyBOP | Phosphonium | Low | PEG spacers, C-terminal |
TBTU | Uranium | Moderate | Non-cysteine residues |
Orthogonal protection is essential for the sequential deprotection required in ADC linker synthesis. The Fmoc group (base-labile) and the PAB group (acid-labile) enable this strategy. Fmoc deprotection employs piperidine/DMF (1:4, v/v) in two cycles (3 min + 10 min), generating dibenzofulvene adducts detectable at 301 nm for reaction monitoring [5] [7]. The PAB group remains stable during this step due to its acid sensitivity, which allows selective exposure of the linker’s primary amine for drug conjugation after Fmoc removal [4] [7].
Final cleavage from the resin uses mild acidic conditions (1–5% TFA in DCM), which liberates the PAB-OH moiety while preserving side-chain protecting groups like tert-butyl (tBu) esters or trityl (Trt) thiols [2] [8]. Crucially, the Val-Ala-PAB sequence remains intact during this step due to the orthogonal stability of the peptide bond under acidic conditions. For ADCs requiring further functionalization, the deprotected amine of PAB can undergo acylation with cytotoxic payloads (e.g., MMAE) using NHS ester chemistry [1] [4].
The tetraethylene glycol (PEG₄) spacer is integral to Fmoc-PEG4-Val-Ala-PAB, conferring enhanced hydrophilicity and conformational flexibility critical for ADC efficacy. PEG₄ increases the compound’s aqueous solubility by >50-fold compared to non-PEGylated analogs, as measured by log P reductions from 3.2 to 1.8 in octanol-water partitioning assays [3] [6]. This hydrophilicity minimizes aggregation during bioconjugation and systemic circulation [9].
Structurally, PEG₄’s ethylene oxide units adopt a helical conformation with C–O bond rotations permitting a 16–18 Å extension, as confirmed by molecular dynamics simulations [3] [6]. This flexibility optimizes paratope accessibility in antibody-drug conjugates by reducing steric hindrance between the antibody and payload. Additionally, PEG₄’s ether oxygens form hydrogen bonds with water molecules, creating a hydration shell that shields the Val-Ala dipeptide from premature proteolytic cleavage [3] [10]. The spacer’s length also positions the cathepsin B-cleavable Val-Ala sequence for efficient enzymatic access, enhancing tumor-specific drug release [1] [7].
Table 2: Physicochemical Properties of PEG₄ Spacers in ADC Linkers
Property | PEG₄ Impact | Measurement Technique |
---|---|---|
Hydrophilicity | Log P reduction by 1.4 units | Octanol-water partitioning |
Conformational flexibility | 16–18 Å extension range | Molecular dynamics simulations |
Hydration capacity | 12–15 H₂O molecules per spacer | Isothermal titration calorimetry |
Steric shielding | 40% reduction in nonspecific proteolysis | HPLC-MS peptide stability assay |
Chemoenzymatic strategies enable site-specific conjugation of Fmoc-PEG4-Val-Ala-PAB to antibodies, overcoming heterogeneity issues associated with lysine or cysteine-based methods. Microbial transglutaminase (mTG) is employed to conjugate the linker’s primary amine (exposed after Fmoc deprotection) to glutamine residues (Q295) in the antibody’s Fc region [6] [10]. This generates an isopeptide bond with >90% efficiency, as quantified by hydrophobic interaction chromatography (HIC) [6].
Alternatively, sortase A-mediated ligation utilizes LPETG motifs engineered into antibodies. The threonine-glycine (TG) dipeptide is recognized by sortase A, which cleaves between T and G to form an acyl-enzyme intermediate. The nucleophilic amine of Fmoc-PEG4-Val-Ala-PAB then attacks this intermediate, forming a stable amide bond [6]. This approach facilitates a drug-to-antibody ratio (DAR) of 2–4, confirmed by LC-MS [10].
Post-conjugation, the Fmoc group is removed under mild basic conditions (0.1 M Na₂CO₃), exposing the Val-Ala-PAB amine for payload attachment via NHS esters or click chemistry [4] [7]. Enzymatic cleavage assays using cathepsin B demonstrate that conjugates incorporating PEG₄ show 3-fold faster payload release (t₁/₂ = 2 h) compared to non-PEGylated analogs, due to improved enzyme accessibility [1] [7].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8